(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol

α7 nAChR nicotinic acetylcholine receptor stereochemistry-activity relationship

(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol (CAS 154819-89-3) is the exo-configured, enantiomerically defined secondary alcohol of the 7-azabicyclo[2.2.1]heptane scaffold—a rigid, bridged bicyclic amine system that serves as the core structural motif of the potent nicotinic acetylcholine receptor (nAChR) agonist epibatidine. With a molecular formula of C₆H₁₁NO, a molecular weight of 113.16 g/mol, zero rotatable bonds, and a topological polar surface area of 32.3 Ų, the compound possesses a conformationally locked architecture in which the hydroxyl group projects from the exo face of the bicyclic framework.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 154819-89-3
Cat. No. B2562600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol
CAS154819-89-3
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CC2C(CC1N2)O
InChIInChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1
InChIKeyXBZJFFHSLIVHCZ-NGJCXOISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol (CAS 154819-89-3): Stereochemically Defined Bicyclic Amino Alcohol Scaffold for Nicotinic Receptor and Chiral Template Applications


(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol (CAS 154819-89-3) is the exo-configured, enantiomerically defined secondary alcohol of the 7-azabicyclo[2.2.1]heptane scaffold—a rigid, bridged bicyclic amine system that serves as the core structural motif of the potent nicotinic acetylcholine receptor (nAChR) agonist epibatidine [1]. With a molecular formula of C₆H₁₁NO, a molecular weight of 113.16 g/mol, zero rotatable bonds, and a topological polar surface area of 32.3 Ų, the compound possesses a conformationally locked architecture in which the hydroxyl group projects from the exo face of the bicyclic framework [2]. This specific (1S,2R,4R) stereochemistry—with S configuration at C-1, R at C-2, and R at C-4—is critical because the relative spatial orientation of the hydroxyl group and the nitrogen bridgehead directly governs biological target engagement at nAChRs and dictates the compound's utility as a chiral template in stereoselective synthesis [3].

Why (1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol Cannot Be Replaced by Other In-Class Stereoisomers or Achiral Analogs


The 7-azabicyclo[2.2.1]heptan-2-ol scaffold exists as multiple stereoisomers (exo vs. endo hydroxyl orientation) and enantiomeric pairs [(1S,2R,4R) vs. (1R,2S,4S)], each of which exhibits profoundly different biological activity, receptor binding, and synthetic utility. The patent literature explicitly reports that compounds bearing the (1S,2R,4R) configuration display an activity ratio of greater than 100:1 relative to other stereochemical configurations at the α7 nicotinic acetylcholine receptor [1]. The endo isomer (hydroxyl on the endo face) is not merely less potent—it represents a fundamentally different pharmacophore geometry that alters the trajectory of the hydrogen-bond donor and steric profile presented to the receptor binding pocket. Furthermore, achiral pyrrolidine-based analogs lack the conformational rigidity imposed by the [2.2.1] bridge, resulting in diminished sigma-2 subtype selectivity as demonstrated in head-to-head comparisons of identically N-substituted 7-azanorbornanes versus pyrrolidines [2]. Substituting a stereochemically undefined or racemic mixture for the enantiopure (1S,2R,4R) compound introduces dilution of activity and erodes the stereochemical fidelity required for enantiospecific downstream transformations such as epibatidine total synthesis [3].

Quantitative Differentiation Evidence for (1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol Versus Closest Comparators


Stereochemistry-Driven >100:1 Activity Ratio for α7 Nicotinic Acetylcholine Receptor Engagement

The U.S. patent US20030236270A1 (Pharmacia & Upjohn) explicitly discloses that compounds possessing the exo, 1S, 2R, and 4R configuration exhibit an activity ratio of greater than approximately 100:1 relative to compounds bearing other stereochemical configurations at the 7-azabicyclo[2.2.1]heptane ring system [1]. The patent specifies that the (1S,2R,4R) stereochemistry is the active configuration for α7 nAChR modulation, while the endo epimer and enantiomeric (1R,2S,4S) forms function as substantially less active species. The patent further teaches that in mixtures, stereoisomers other than (1S,2R,4R) act merely as diluents that lower the overall activity of the pharmaceutical composition [1].

α7 nAChR nicotinic acetylcholine receptor stereochemistry-activity relationship

Enantiopure (1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template: Exclusive Access to cis- and trans-2-Aminocyclohexanols and Conduramines

Pandey et al. (2008, Organic Letters) demonstrated that only enantiopure 7-azabicyclo[2.2.1]heptan-2-ol—specifically the (1S,2R,4R) enantiomer—could serve as an effective chiral template for the stereoselective synthesis of cis- and trans-2-aminocyclohexanols, dihydroconduramine E-1, and ent-conduramine F-1 [1]. The rigid bicyclic framework pre-organizes the reacting functionalities in a defined spatial orientation that cannot be replicated by monocyclic amino alcohols such as 4-aminocyclohexanol or pyrrolidin-3-ol. The corresponding endo alcohol isomer produces different diastereomeric outcomes and cannot access the same aminocyclitol products with identical stereochemical fidelity [1].

chiral template aminocyclitol synthesis conduramine enantioselective synthesis

Exo vs. Endo Hydroxylation Selectivity in Biocatalytic Oxidation: Differential Yield and Enantiomeric Excess

Davis et al. (1997, J. Org. Chem.) examined the microbiological oxygenation of N-BOC-7-azabicyclo[2.2.1]heptane using Rhizopus nigricans and reported dramatically different outcomes for exo vs. endo hydroxylation: the 2-endo-ol was obtained in 62% yield with 28% enantiomeric excess (ee), while the 2-exo-ol was obtained in only 27% yield with 42% ee [1]. This 2.3:1 yield ratio favoring the endo product, coupled with the divergent ee values, demonstrates that the exo and endo alcohols are metabolically distinct species. The exo-ol (which corresponds to the (1S,2R,4R) absolute configuration in the enantiopure series) is the direct precursor to N-BOC-7-azabicyclo[2.2.1]heptan-2-one, the key intermediate for enantiospecific total synthesis of both (+)- and (−)-epibatidine [1][2].

microbiological oxygenation biocatalysis exo/endo selectivity epibatidine precursor

7-Azabicyclo[2.2.1]heptane Scaffold Confers Superior Sigma-2 Subtype Selectivity Versus Analogously-Substituted Pyrrolidines

Banister et al. (2012, Bioorg. Med. Chem. Lett.) conducted a direct scaffold comparison between identically N-substituted 7-azabicyclo[2.2.1]heptanes (7-azanorbornanes) and pyrrolidines in competitive binding assays against sigma-1 (σ1) and sigma-2 (σ2) receptors [1]. The study demonstrated that N-arylalkyl-7-azanorbornanes exhibited generally greater σ2 binding affinity and higher σ2/σ1 subtype selectivity than their analogously-substituted pyrrolidine counterparts. This enhanced selectivity was attributed to the steric bulk and conformational restriction around the nitrogen atom imposed by the [2.2.1] bicyclic framework—a feature absent in the freely rotating pyrrolidine scaffold [1]. For example, the σ1 Ki for a representative 7-azabicyclo[2.2.1]heptane derivative was reported as 276 nM, while structure-activity trends across the series showed that the bicyclic architecture systematically shifted selectivity toward σ2 [2].

sigma-2 receptor sigma-1 receptor subtype selectivity scaffold comparison

X-Ray Crystallographic Confirmation of exo Stereochemistry: Definitive Structural Assignment Versus Ambiguous endo Assignment

Ramanaiah et al. (1999, Organic Letters) reported the synthesis of both exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol and unequivocally confirmed the stereochemistry of the exo isomer by single-crystal X-ray crystallography [1]. The X-ray structure provided unambiguous proof of the exo orientation of the C-2 hydroxyl group relative to the bicyclic framework, resolving any ambiguity that could arise from NMR-based assignment alone. The intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide was found to give exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product, establishing a stereospecific synthetic route that directly parallels the preparation of the title compound (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol [1].

X-ray crystallography stereochemical assignment exo configuration structural confirmation

Enantiomer-Dependent nAChR Binding Affinity: >30-Fold Difference Between Enantiomers of 7-Azabicyclo[2.2.1]heptane-Derived PET Radioligands

In a study directly relevant to the stereochemical differentiation of the 7-azabicyclo[2.2.1]heptane scaffold, enantiomers of 7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane (NMI-EPB) were separated by chiral HPLC and evaluated for nAChR binding [1]. The (−)-enantiomer exhibited Ki values of 55 pM and 68 pM (duplicate determinations), while the (+)-enantiomer showed Ki values of 2310 pM and 1680 pM—a 30- to 42-fold difference in binding affinity [1]. Furthermore, in rodent brain distribution studies, [¹¹C](−)-NMI-EPB specifically labeled nAChRs, whereas [¹¹C](+)-NMI-EPB exhibited negligible specific binding, confirming that the enantiomeric configuration profoundly impacts not only affinity but also in vivo target engagement [1].

enantiomer binding nAChR PET imaging stereoselective radioligand α4β2 nicotinic receptor

Validated Application Scenarios for (1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol Based on Quantitative Evidence


Enantiospecific Total Synthesis of (−)-Epibatidine and Non-Opioid Analgesic Discovery Programs

The (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol serves as the direct precursor to N-BOC-7-azabicyclo[2.2.1]heptan-2-one, the pivotal ketone intermediate required for enantiospecific total synthesis of (−)-epibatidine—the most potent known nAChR agonist (Ki = 43 pM at α4β2) [1][2]. The exo alcohol stereochemistry is mechanistically essential: oxidation yields the 2-ketone with retention of the (1S,4R) bridgehead configuration, which upon addition of 5-lithio-2-chloropyridine and dehydration/reduction installs the 2-exo-pyridyl substituent of epibatidine with the correct absolute stereochemistry [2]. The >100:1 activity ratio favoring the (1S,2R,4R) configuration at α7 nAChRs [3] further validates this stereoisomer as the required starting material for any epibatidine analog program targeting nAChR-mediated analgesia.

Chiral Template for Stereoselective Aminocyclitol and Glycosidase Inhibitor Synthesis

Enantiopure (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol functions as a rigid chiral template that pre-organizes the C-2 hydroxyl and the nitrogen bridgehead in a defined spatial orientation, enabling the stereoselective synthesis of cis- and trans-2-aminocyclohexanols, dihydroconduramine E-1, and ent-conduramine F-1 [1]. These aminocyclitol products are established glycosidase inhibitor leads and probes for oligosaccharide biological function. The rigid bicyclic architecture of the template ensures that the stereochemical information is faithfully transferred through ring-opening transformations—a feature that monocyclic amino alcohols such as 4-aminocyclohexanol cannot replicate due to conformational flexibility [1].

Sigma-2 Receptor Ligand Development with Superior Subtype Selectivity Over Pyrrolidine-Based Scaffolds

The 7-azabicyclo[2.2.1]heptane core of (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol provides a conformationally restricted amine scaffold that, upon N-functionalization with arylalkyl substituents, delivers sigma-2 (σ2) receptor ligands with greater subtype selectivity than identically substituted pyrrolidine analogs [1]. This scaffold advantage is attributed to the steric bulk and conformational restriction around the bridgehead nitrogen [1]. The (1S,2R,4R)-configured alcohol additionally offers a chiral handle for diastereoselective functionalization at C-2, enabling the exploration of stereochemically defined σ2 pharmacophores relevant to cancer diagnostics, neurodegenerative disease imaging, and antidepressant development [1].

PET Radioligand Precursor Requiring Defined Enantiopurity for nAChR Imaging

Studies with 7-azabicyclo[2.2.1]heptane-derived PET radioligands demonstrate that the enantiomeric configuration of the scaffold determines both in vitro binding affinity (>30-fold difference between enantiomers) and in vivo specific binding in brain [1]. The (1S,2R,4R) enantiomer of 7-azabicyclo[2.2.1]heptan-2-ol provides the correct absolute stereochemistry for constructing radioligands that bind with picomolar affinity to α4β2 nAChRs. Procurement of the enantiopure alcohol ensures that subsequent N-alkylation and C-2 functionalization steps yield radioligands with the stereochemistry required for specific target engagement, avoiding the confounding effects of the inactive enantiomer that would otherwise act as a competitive diluent in binding and imaging studies [1].

Quote Request

Request a Quote for (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.